

N-(Piperidin-4-yl)pyrimidin-2-amine: A Privileged Scaffold in Kinase Inhibition

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Compound of Interest

Compound Name: *N*-(Piperidin-4-yl)pyrimidin-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **N-(piperidin-4-yl)pyrimidin-2-amine** core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating notable potential as a versatile backbone for the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic applications of derivatives based on this scaffold, with a focus on their role in targeting key kinases involved in cancer and inflammation.

Biological Activity and Quantitative Data

Derivatives of **N-(piperidin-4-yl)pyrimidin-2-amine** have been extensively explored as inhibitors of several crucial kinases, including IKK-2, PLK4, and Akt. The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of selected derivatives from the literature.

Table 1: In Vitro Inhibitory Activity of **N-(Piperidin-4-yl)pyrimidin-2-amine** Derivatives against Various Kinases

Compound ID	Target Kinase	IC50 (μM)	Cell-Based Assay IC50 (μM)	Cancer Cell Line	Reference
17	IKK-2	1.30	-	-	[1]
3b	PLK4	0.0312	-	-	[2]
3r	PLK4	0.0174	-	-	[2]
3u	PLK4	0.0714	-	-	[2]
3v	PLK4	0.313	-	-	[2]
8h	PLK4	0.0067	-	MCF-7, BT474, MDA-MB-231	[2]
10h	AKT1	0.0243	3.7	PC-3	[3]
GSK690693	AKT1	-	14.1	PC-3	[3]

Table 2: Pharmacokinetic Properties of a PLK4 Inhibitor Derivative (Compound 8h)

Parameter	Value	Reference
Plasma Stability (t _{1/2})	> 289.1 min	[2]
Liver Microsomal Stability (t _{1/2})	> 145 min	[2]

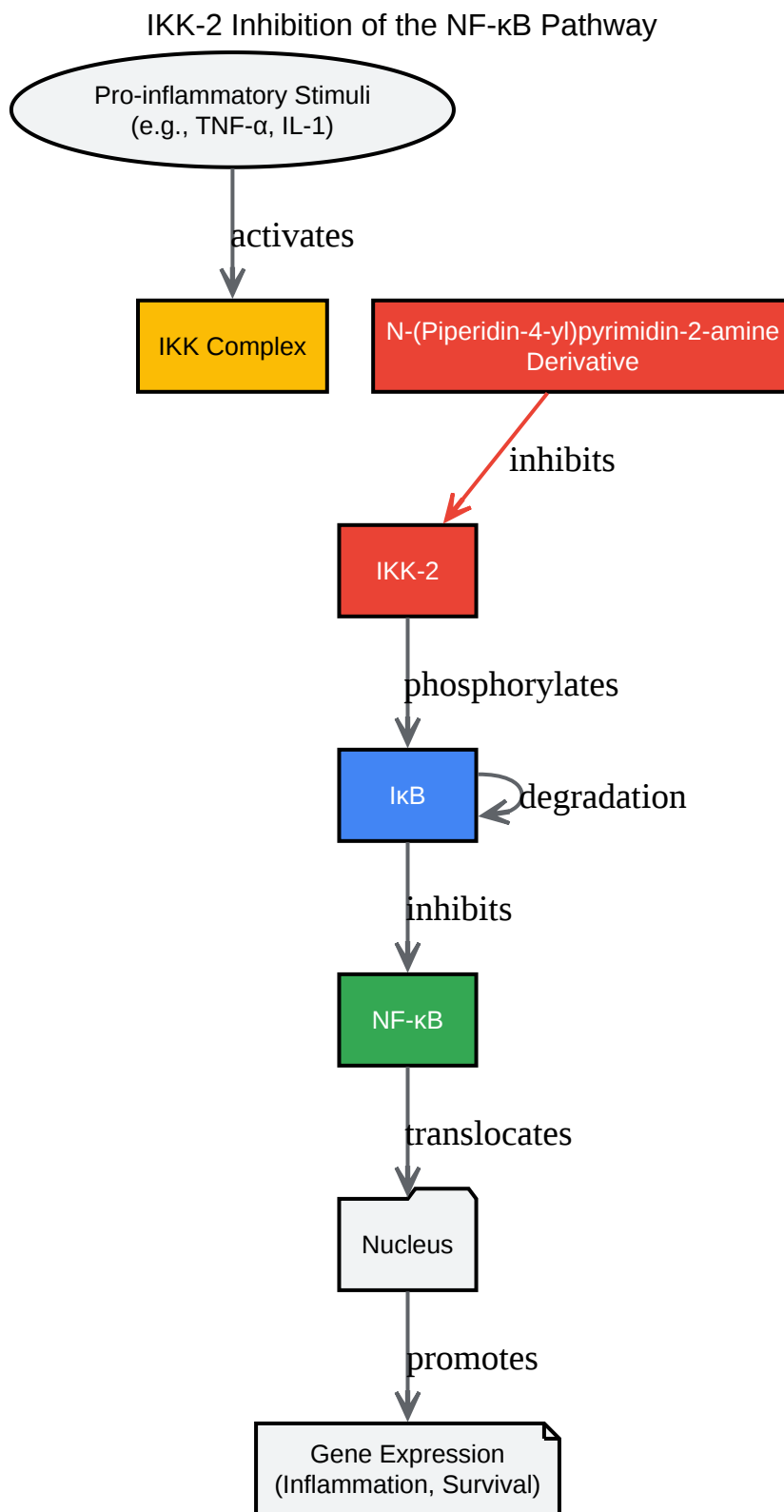
Key Signaling Pathways and Mechanism of Action

N-(Piperidin-4-yl)pyrimidin-2-amine derivatives primarily exert their therapeutic effects by inhibiting key kinases in crucial signaling pathways implicated in cell proliferation, survival, and inflammation.

IKK-2 and the NF-κB Signaling Pathway

I-kappa B kinase 2 (IKK-2) is a central kinase in the canonical NF-κB signaling pathway.[1] Inhibition of IKK-2 by derivatives of **N-(piperidin-4-yl)pyrimidin-2-amine** blocks the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation

of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory and pro-survival genes.^{[1][4]}



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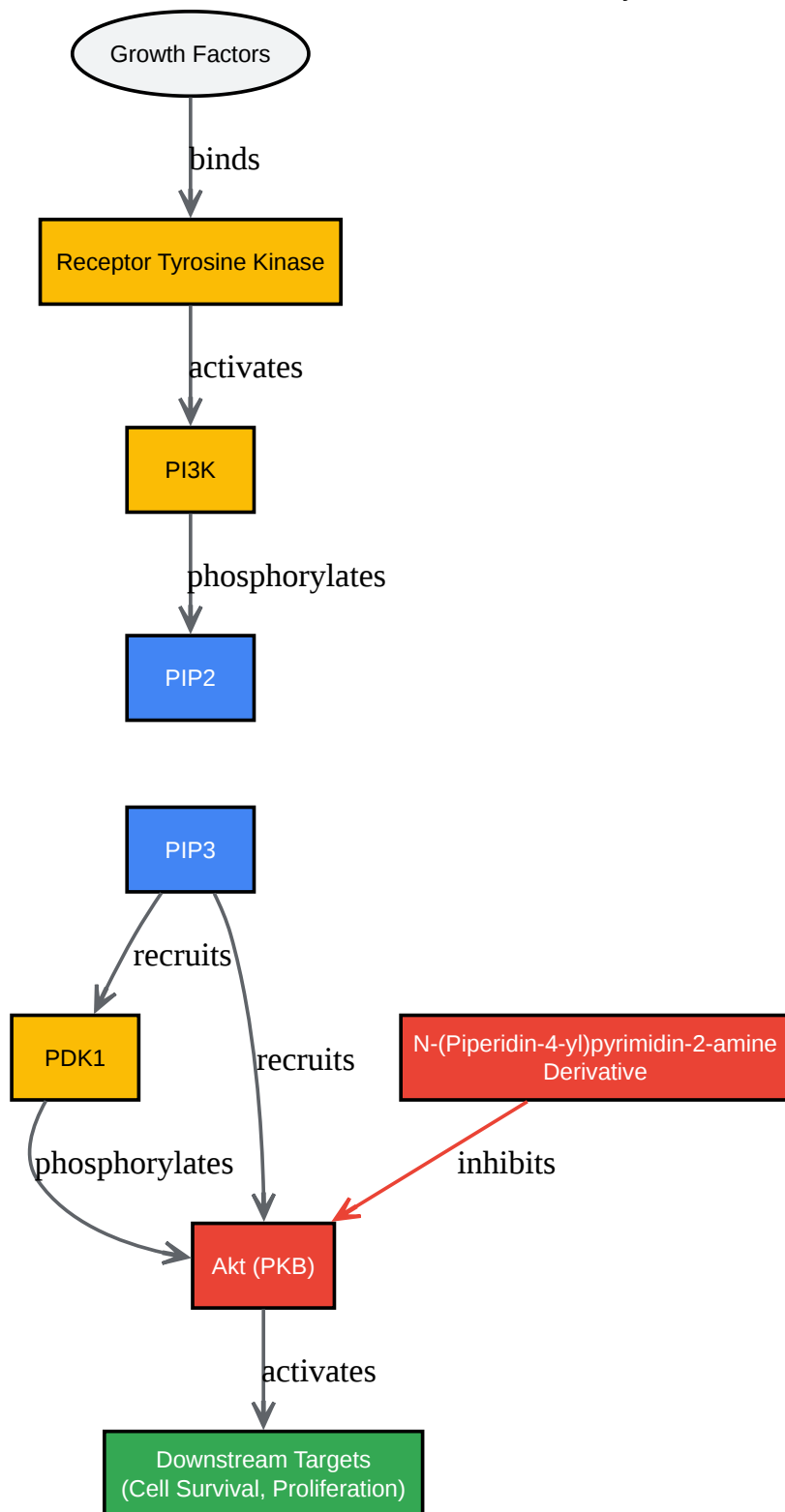
Caption: Inhibition of IKK-2 by **N-(Piperidin-4-yl)pyrimidin-2-amine** derivatives.

Akt/PKB Signaling Pathway

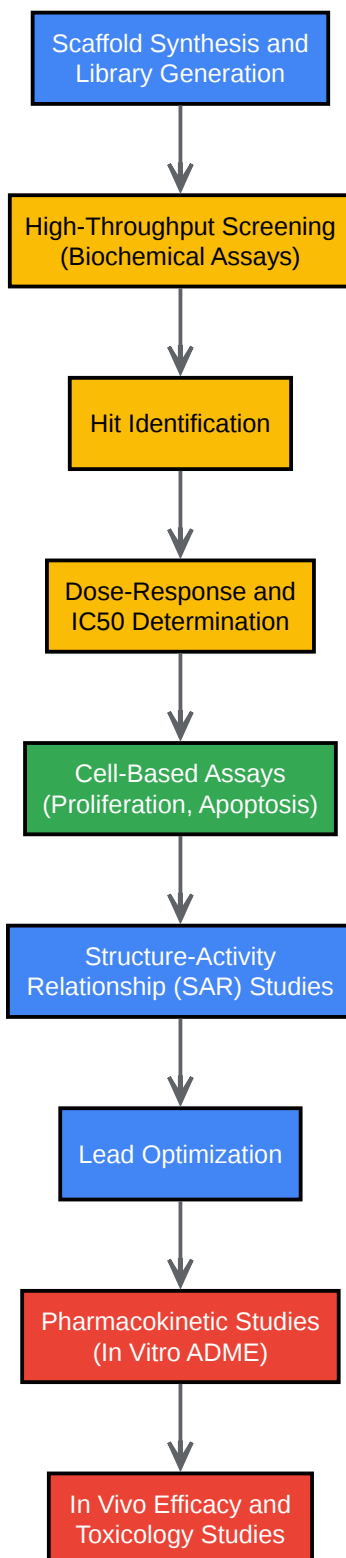
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt signaling pathway, which regulates cell survival, proliferation, and metabolism.[3]

Derivatives of **N-(piperidin-4-yl)pyrimidin-2-amine** have been developed as potent Akt inhibitors, thereby promoting apoptosis in cancer cells.[3]

Akt Inhibition in the PI3K/Akt Pathway



Experimental Workflow for Kinase Inhibitor Development



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